molecular formula C16H18N2O3 B2675404 2-(4-methoxyphenyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide CAS No. 946322-89-0

2-(4-methoxyphenyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide

Cat. No. B2675404
M. Wt: 286.331
InChI Key: ZWAMPLFLIIUQOI-UHFFFAOYSA-N
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Description

The compound “2-(4-methoxyphenyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide” appears to be a complex organic molecule. It contains a methoxyphenyl group, a tetrahydrobenzo[c]isoxazol group, and an acetamide group. These functional groups suggest that the compound could have interesting chemical and biological properties.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the tetrahydrobenzo[c]isoxazol ring and the attachment of the methoxyphenyl and acetamide groups. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be quite complex. The presence of the tetrahydrobenzo[c]isoxazol ring indicates a bicyclic structure. The methoxyphenyl and acetamide groups are likely to contribute to the overall polarity of the molecule.



Chemical Reactions Analysis

Again, without specific information, it’s hard to predict the exact chemical reactions this compound might undergo. However, the presence of the acetamide group suggests potential for hydrolysis reactions. The methoxy group on the phenyl ring could potentially undergo substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Properties such as solubility, melting point, boiling point, and spectral data (NMR, IR, MS) would need to be determined experimentally.


Scientific Research Applications

Isoxazolone Derivatives in Medicinal Chemistry

Isoxazolone derivatives are recognized for their significant biological and medicinal properties. These compounds serve as excellent intermediates for synthesizing various heterocycles and have undergone numerous chemical transformations. The synthesis of 4-arylmethylideneisoxazol-5(4H)-ones, a type of isoxazolone derivative, has been achieved through a three-component reaction among aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride under different catalysts and conditions. This synthesis pathway highlights the versatility and potential applications of isoxazolone derivatives in the development of new therapeutic agents due to their substantial biological activities (Laroum et al., 2019).

Acetamide in Environmental and Health Research

Acetamide and its derivatives have been the focus of environmental and health-related studies. For instance, the degradation of acetaminophen, a compound related to acetamide, by advanced oxidation processes (AOPs) has been extensively researched. This work emphasizes the importance of understanding the by-products and biotoxicity of acetaminophen degradation, as well as proposing degradation pathways. Such studies contribute to enhancing the degradation efficiency of AOP systems and highlight the environmental impact of acetamide derivatives (Qutob et al., 2022).

Additionally, the adsorptive elimination of acetaminophen from water has been reviewed, focusing on recent progress and identifying new foundations for further work. This research underscores the environmental protection efforts against water pollution by acetaminophen and its relevance to acetamide chemistry (Igwegbe et al., 2021).

Safety And Hazards

Without specific study data, it’s difficult to predict the exact safety profile and potential hazards of this compound. Standard safety precautions should be taken when handling it, including the use of personal protective equipment.


Future Directions

Future research on this compound could involve elucidating its synthesis and characterizing its physical and chemical properties. If it shows promising biological activity, it could be studied further for potential therapeutic applications.


Please note that this is a general analysis based on the structure and functional groups present in the compound. For a detailed and accurate analysis, specific experimental data and research studies are needed.


properties

IUPAC Name

2-(4-methoxyphenyl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-20-12-8-6-11(7-9-12)10-15(19)17-16-13-4-2-3-5-14(13)18-21-16/h6-9H,2-5,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWAMPLFLIIUQOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=C3CCCCC3=NO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methoxyphenyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide

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